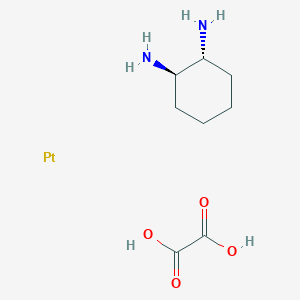
(1R,2R)-cyclohexane-1,2-diamine;oxalic acid;platinum
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound identified as (1R,2R)-cyclohexane-1,2-diamine;oxalic acid;platinum is a chemical entity with specific properties and applications. It is important to understand its synthesis, reactions, applications, and mechanisms to fully appreciate its role in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-cyclohexane-1,2-diamine;oxalic acid;platinum involves specific chemical reactions and conditions. The exact synthetic routes and reaction conditions are typically detailed in scientific literature and patents. These methods ensure the purity and yield of the compound, making it suitable for various applications.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that are optimized for efficiency and cost-effectiveness. These methods often include continuous flow reactions, high-pressure reactors, and advanced purification techniques to produce the compound in bulk quantities.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2R)-cyclohexane-1,2-diamine;oxalic acid;platinum undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon or platinum.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce ketones or aldehydes, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(1R,2R)-cyclohexane-1,2-diamine;oxalic acid;platinum has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: It may be used in biological assays and studies to understand its effects on biological systems.
Medicine: It has potential therapeutic applications and may be studied for its pharmacological properties.
Industry: It is used in the production of various industrial products and materials.
Wirkmechanismus
The mechanism of action of (1R,2R)-cyclohexane-1,2-diamine;oxalic acid;platinum involves its interaction with specific molecular targets and pathways. This interaction can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways are typically studied in scientific research to understand the compound’s effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (1R,2R)-cyclohexane-1,2-diamine;oxalic acid;platinum include other chemical entities with comparable structures and properties. These compounds may share similar synthetic routes, reactions, and applications.
Uniqueness
This compound is unique in its specific chemical structure and properties, which differentiate it from other similar compounds. This uniqueness makes it valuable for specific applications and research studies.
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Understanding its synthesis, reactions, applications, and mechanisms is crucial for leveraging its potential in research and industry.
Eigenschaften
Molekularformel |
C8H16N2O4Pt |
|---|---|
Molekulargewicht |
399.31 g/mol |
IUPAC-Name |
(1R,2R)-cyclohexane-1,2-diamine;oxalic acid;platinum |
InChI |
InChI=1S/C6H14N2.C2H2O4.Pt/c7-5-3-1-2-4-6(5)8;3-1(4)2(5)6;/h5-6H,1-4,7-8H2;(H,3,4)(H,5,6);/t5-,6-;;/m1../s1 |
InChI-Schlüssel |
OGAPHRMCCQCJOE-BNTLRKBRSA-N |
Isomerische SMILES |
C1CC[C@H]([C@@H](C1)N)N.C(=O)(C(=O)O)O.[Pt] |
Kanonische SMILES |
C1CCC(C(C1)N)N.C(=O)(C(=O)O)O.[Pt] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















